

TMI-1 Pharmacological Profile and Alternatives

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Compound Focus: TMI-1

Cat. No.: S545482

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The table below summarizes experimental data comparing **TMI-1**'s activity to other metalloproteinase inhibitors. Please note that direct, head-to-head comparisons of all compounds under identical conditions are not always available in the provided literature.

Compound Name	Primary Target (IC50)	Cellular Activity / Model	Experimental Findings
TMI-1	TACE (8.4 - 8.8 nM) [1]	• Inhibits TNF- α secretion (IC50: 40 nM in mouse Raw cells; 200 nM in human THP-1 cells) [1] • Breast cancer cell proliferation (ED50: 1.3-8.1 μ M) [2] [1] • Reduces arthritis severity in mice (50 mg/kg, oral) [1] • Protects against paclitaxel-induced neurotoxicity in neuronal cells [3]	Induces caspase-dependent apoptosis; selective for tumor cells; synergizes with docetaxel, doxorubicin, and lapatinib [2].
TMI-2	Information Missing	• Breast tumor cell lines [2]	Less efficient than TMI-1 in killing breast tumor cell lines [2].
Marimastat	Information Missing	• Breast tumor cell lines [2]	Does not affect breast tumor cell line survival [2].
Batimastat	Information Missing	• Breast tumor cell lines [2]	Does not affect breast tumor cell line survival [2].
Tanomastat	Information Missing	• Breast tumor cell lines [2]	Does not affect breast tumor cell line survival [2].
TAPI-1	Information Missing	• Breast tumor cell lines [2]	Does not affect breast tumor cell line survival [2].

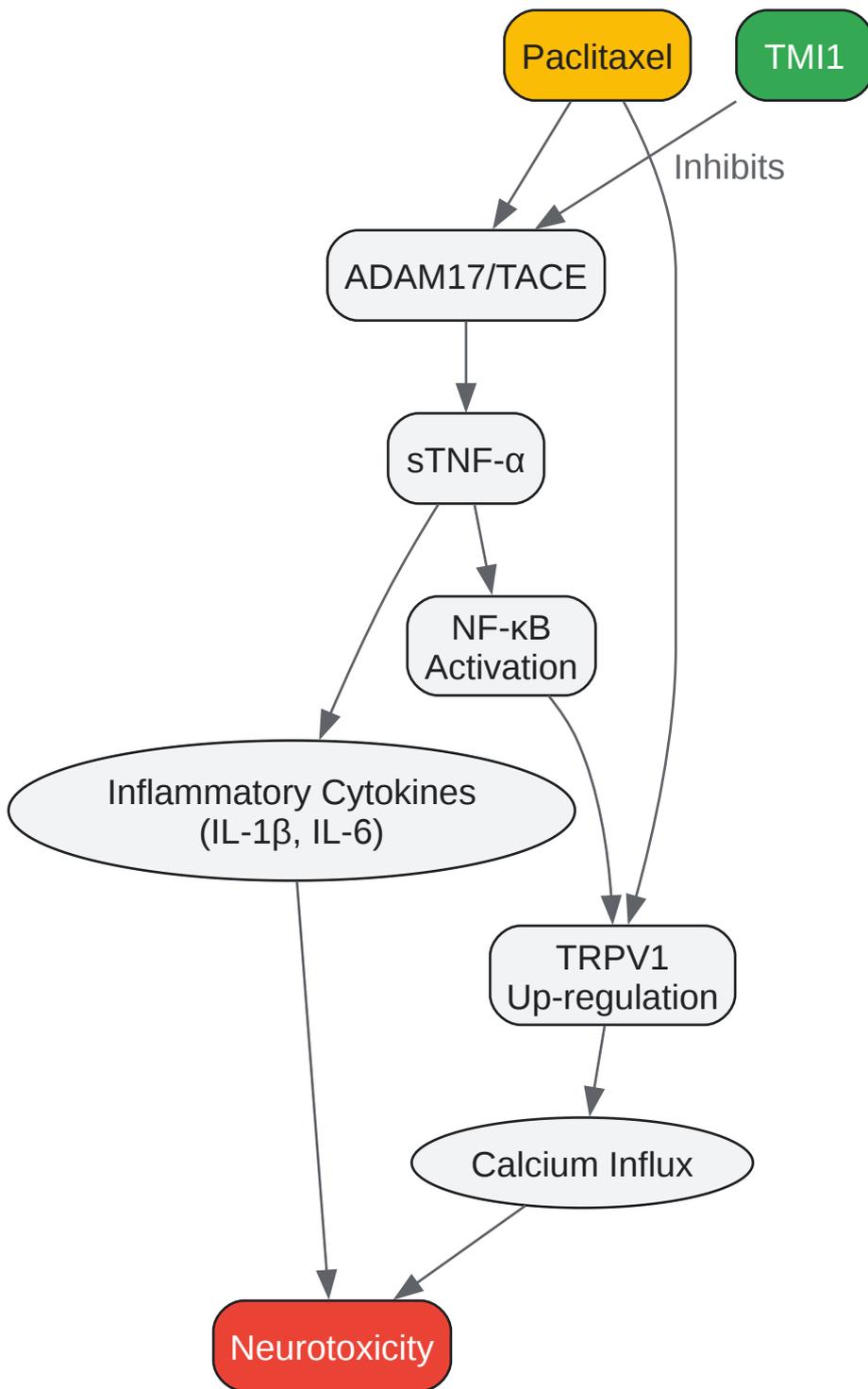
Key Experimental Protocols for TMI-1

To evaluate the effects of **TMI-1**, researchers use several standard assays. The methodologies below are compiled from the search results.

- **Cell Viability and Proliferation Assay:** Used to determine the cytotoxic effect of **TMI-1** and its ability to inhibit cancer cell growth. Cells are seeded in 96-well plates and treated with a range of **TMI-1** concentrations. After incubation, cell viability is measured using a kit like EZ-CYTOX, which assesses metabolic activity, and results are expressed as absorbance. The effective dose for 50% inhibition (ED50) is then calculated [3] [1].
- **Apoptosis Analysis:** Used to confirm that **TMI-1** kills cells by inducing programmed cell death. After treating cells with **TMI-1**, the activity of key apoptosis enzymes (caspase-3, -7, -8, -9) is measured. Additionally, cells can be stained with Annexin V and 7-AAD and analyzed by flow cytometry to quantify the percentage of cells in early and late apoptosis [2] [1].
- **Cell Cycle Analysis:** Used to identify how **TMI-1** arrests cell division. Treated cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined [2] [1].
- **Analysis of Neurite Growth:** Specific to neurotoxicity studies, this assay measures the protective effect of **TMI-1** on nerve cells. Immortalized dorsal root ganglion neuronal cells are differentiated, treated with paclitaxel with or without **TMI-1**, and imaged. The length of neurites is then measured and compared using image analysis software [3].
- **In Vivo Efficacy Models:**
 - **Breast Cancer Model:** Transgenic MMTV-ERBB2/neu mice, which spontaneously develop breast tumors, are used. Mice are treated with **TMI-1** (e.g., 100 mg/kg daily via oral gavage), and tumor occurrence, development, and apoptosis within tumors are monitored [2].
 - **Arthritis Model:** Mice with collagen-induced arthritis are treated with **TMI-1** (e.g., 50 mg/kg, twice daily, orally). The clinical severity scores of arthritis are then assessed over time [1].

TMI-1 Mechanism of Action in Neuroprotection

Research indicates **TMI-1** protects against chemotherapy-induced neuropathy by inhibiting TACE and modulating key signaling pathways. The diagram below illustrates this mechanism based on a study in dorsal root ganglion neuronal cells.



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The provided search results do not contain sufficient structured data to generate a detailed signaling pathway diagram for **TMI-1**'s anti-cancer action, as this would require more specific information on protein interactions.

Interpretation of Comparative Data

The data suggests that **TMI-1** possesses a unique **tumor-selective cytotoxic action** not shared by other metalloproteinase inhibitors like marimastat or batimastat tested in the same study [2]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapy drugs highlights its potential as a multi-faceted anti-cancer agent. In neuropharmacology, its protective role is linked to the modulation of TRPV1 and inflammatory cytokines [3].

Note that "**TMI-1**" in nuclear engineering refers to the **Three Mile Island nuclear reactor Unit 1** benchmark [4] [5], which is unrelated to the pharmaceutical compound.

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